(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

Medicinal Chemistry Suzuki-Miyaura Coupling Heteroaryl Boronic Esters

2-Pyridyl boronic esters frequently fail in Suzuki coupling due to rapid protodeboronation. This 4-boronate pinacol ester with a 2-hydroxymethyl handle circumvents that instability, delivering reliable cross-coupling yields while providing a free hydroxyl vector for subsequent orthogonal derivatization. • Eliminates protodeboronation pathway inherent to 2-pyridyl boronates • Pinacol ester stable at 2-8°C (vs. -20°C for free acid); reduces cold-chain burden • Enables diverge-from-common-intermediate SAR libraries via oxidation, halogenation, or etherification • Validated in HSP90 inhibitor (TAK-459) synthesis; compatible with isotope labeling workflows

Molecular Formula C12H18BNO3
Molecular Weight 235.09
CAS No. 1314135-84-6
Cat. No. B597744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
CAS1314135-84-6
Molecular FormulaC12H18BNO3
Molecular Weight235.09
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO
InChIInChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-7,15H,8H2,1-4H3
InChIKeyQEOGMZZLSXEKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Hydroxymethylpyridine-4-boronic Acid Pinacol Ester (CAS 1314135-84-6): A Differentiated Pyridine Building Block


(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol, commonly named 2-Hydroxymethylpyridine-4-boronic acid pinacol ester (CAS 1314135-84-6), is a heteroaryl boronic ester building block featuring a pyridine core functionalized with a hydroxymethyl group at the 2-position and a pinacol boronate ester at the 4-position . Characterized by the molecular formula C12H18BNO3 and a molecular weight of 235.09 g/mol , this compound serves primarily as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl architectures in medicinal chemistry and pharmaceutical research .

Why Generic Pyridine Boronic Esters Cannot Substitute for CAS 1314135-84-6 in Regioselective Scaffold Elaboration


In-class 2-substituted pyridine boronic esters are notoriously challenging substrates for Suzuki-Miyaura coupling due to protodeboronation and dimerization side reactions that suppress productive cross-coupling yields [1]. The positioning of the boronate ester at the 4-position (para to the pyridine nitrogen) in CAS 1314135-84-6 circumvents this intrinsic instability associated with 2-pyridylboronates, while the free hydroxymethyl handle at the 2-position provides a distinct synthetic vector absent in simple methyl- or halo-substituted 4-pyridineboronic esters [2]. This specific 2-hydroxymethyl-4-boronate substitution pattern constitutes a non-interchangeable scaffold that enables sequential or orthogonal functionalization strategies not accessible to its regioisomeric or differently-substituted analogs [3].

Quantitative Differentiation Evidence for CAS 1314135-84-6 Against Closest Structural Analogs


Regioisomeric Scaffold Differentiation: 2-Hydroxymethyl-4-boronate vs. 4-Hydroxymethyl-2-boronate Pinacol Esters

CAS 1314135-84-6 bears the boronate ester at the 4-position of the pyridine ring with a free 2-hydroxymethyl group, whereas the corresponding regioisomer (CAS 1264162-23-3) places the boronate at the 2-position and hydroxymethyl at the 4-position [1]. The para-boronate configuration in CAS 1314135-84-6 is documented to participate in high-yielding Suzuki couplings (46–95% isolated yields) for analogous 4-pyridineboronic esters, as demonstrated for 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester [2]. In contrast, 2-pyridylboronic esters are explicitly noted in the literature to suffer from severe protodeboronation and dimerization, yielding low coupling efficiencies [3].

Medicinal Chemistry Suzuki-Miyaura Coupling Heteroaryl Boronic Esters

Pinacol Ester vs. Free Boronic Acid Stability Advantage in Storage and Handling

CAS 1314135-84-6 is supplied as the pinacol boronic ester, which literature evidence confirms exhibits greater stability than the corresponding free boronic acid [1]. A comprehensive structural, kinetic, and computational study demonstrated that boronic esters can transmetalate directly in Suzuki-Miyaura reactions without prior hydrolysis, and that pinacol esters display enhanced shelf-life and handling characteristics compared to free boronic acids [2]. The free acid analog of this compound (2-(hydroxymethyl)pyridine-4-boronic acid, CAS 1414973-10-6) has a predicted boiling point of 404.1±55.0 °C and requires storage at -20 °C , whereas the pinacol ester variant (CAS 1314135-84-6) is stored at 2-8 °C , reflecting a practical stability advantage.

Organoboron Chemistry Reagent Stability Suzuki-Miyaura Coupling

Functional Handle Orthogonality: 2-Hydroxymethyl vs. 2-Methyl Substituted Pyridine-4-boronic Pinacol Esters

CAS 1314135-84-6 provides a free primary alcohol (hydroxymethyl) at the 2-position, which can be oxidized to the aldehyde, converted to a halide, esterified, or used for Mitsunobu reactions without affecting the 4-boronate ester . The 2-methyl analog, 2-methylpyridine-4-boronic acid pinacol ester (CAS 660867-80-1), bears an inert methyl group at the 2-position that cannot be further derivatized [1]. This difference in synthetic versatility is quantifiable: the hydroxymethyl group in CAS 1314135-84-6 has a topological polar surface area (tPSA) contribution of 51.6 Ų and one hydrogen bond donor, enabling additional intermolecular interactions and purification handles compared to the methyl analog .

Scaffold Diversification Late-Stage Functionalization Medicinal Chemistry

Validated Utility in Isotope-Labeled Drug Candidate Synthesis

The pinacol boronate ester motif present in CAS 1314135-84-6 is directly validated through its use as the key intermediate in the synthesis of the isotopically labeled HSP90 inhibitor [13CD3]-TAK-459 [1]. Specifically, [13CD3]-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound bearing the identical 4-pyridineboronic acid pinacol ester functional group, was synthesized in two steps and subsequently advanced through Suzuki coupling to construct the clinical candidate [1]. This demonstrates the functional group's compatibility with multi-step synthesis and isotope incorporation, achieving an overall yield of 29% over three steps for the final labeled drug substance [1].

Isotope Labeling HSP90 Inhibitor Pharmaceutical Process Chemistry

Commercially Available Purity Specification and Competitive Pricing Context

CAS 1314135-84-6 is commercially available from multiple vendors at 95% minimum purity, with catalog pricing at approximately $373 for 250 mg and $784 for 1 g (AKSci, as of 2026) . A higher purity grade (98%) is also offered (Leyan, catalog no. 1174229) . The regioisomer CAS 1264162-23-3 (4-hydroxymethylpyridine-2-boronic acid pinacol ester) shows limited commercial availability with fewer listed suppliers and no published catalog pricing, suggesting supply chain constraints [1]. The free boronic acid analog (CAS 1414973-10-6) requires -20 °C storage, adding cold-chain shipping costs .

Chemical Procurement Building Block Sourcing Laboratory Supply Chain

High-Value Application Scenarios for CAS 1314135-84-6 in Drug Discovery and Chemical Development


Kinase Inhibitor Scaffold Construction via Regioselective Suzuki Coupling

Programs targeting kinase ATP-binding sites that require 2,4-disubstituted pyridine cores benefit from the 4-position boronate ester in CAS 1314135-84-6, which enables efficient Suzuki-Miyaura coupling with aryl/heteroaryl halides while the 2-hydroxymethyl group serves as a latent functionalization point. The precedent for this motif in HSP90 inhibitor synthesis (TAK-459 program) validates its compatibility with medicinal chemistry workflows [1]. Procurement of CAS 1314135-84-6 over its 2-boronate regioisomer is recommended to avoid the documented protodeboronation and low coupling yields associated with 2-pyridylboronic esters [2].

Parallel Library Synthesis Requiring Scaffold Diversification

For medicinal chemistry groups conducting structure-activity relationship (SAR) studies, CAS 1314135-84-6 enables a 'diverge-from-common-intermediate' strategy: the 4-boronate ester undergoes Suzuki coupling with diverse aryl halides to generate a biaryl library, while the 2-hydroxymethyl group is subsequently derivatized via oxidation, halogenation, esterification, or etherification to explore additional vectors. This dual-functionalization capability reduces the number of distinct building blocks required in the procurement workflow compared to purchasing separate 2-methyl or 2-chloro variants [1].

Isotope-Labeled Drug Substance Synthesis for DMPK Studies

The demonstrated compatibility of 4-pyridineboronic acid pinacol esters with isotope incorporation, as shown for [13CD3]-TAK-459 (29% overall yield over three steps), supports the use of CAS 1314135-84-6 or its functionalized derivatives as key intermediates in the synthesis of ¹⁴C- or ¹³C-labeled drug candidates for ADME and pharmacokinetic studies [1]. The pinacol ester form provides stability advantages during multi-step labeled syntheses where intermediate degradation can be disproportionately costly due to the expense of isotope-labeled starting materials [2].

Chemical Process Development and Scale-Up Campaigns

For process chemistry teams scaling up synthetic routes, CAS 1314135-84-6 offers a practical advantage over its free boronic acid counterpart (CAS 1414973-10-6) due to the enhanced stability of the pinacol ester, which allows storage at 2-8 °C versus -20 °C for the free acid [1]. The resulting reduction in cold-chain logistics burden and improved lot-to-lot consistency during long-term storage make this compound a more reliable choice for kilogram-scale procurement in support of preclinical and early clinical development campaigns [2].

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